methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Description
The compound is a spirocyclic structure integrating a dihydropyrano[4,3-g]chromene core and a benzo[f][1]benzofuran moiety. Key features include:
- Spiro junction: A central spiro carbon linking two heterocyclic systems, enabling conformational rigidity.
- Oxidative motifs: Three ketone groups (4',9,9') enhance electrophilicity and reactivity in redox environments.
This structural complexity distinguishes it from simpler chromene or benzofuran derivatives, positioning it as a candidate for specialized applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C26H18O13 |
|---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,27-28,30-31H,6-7H2,1-2H3 |
InChI Key |
DJICBKSAAXLOMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)OC4(C3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O |
Origin of Product |
United States |
Preparation Methods
Purpuromycin can be synthesized through several routes. One common method involves the acid-mediated spirocyclisation of a substituted dihydroxyketone precursor . This method, while effective, has some limitations, and alternative methods have been developed to achieve successful results . Industrial production methods often involve the fermentation of specific strains of Actinomycetes, which are known to produce purpuromycin naturally .
Chemical Reactions Analysis
Purpuromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as specific enzymes that facilitate the transformation of purpuromycin into its active forms . Major products formed from these reactions include derivatives that exhibit enhanced antimicrobial activity .
Scientific Research Applications
Purpuromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology and medicine, purpuromycin is investigated for its antimicrobial properties, particularly its effectiveness against Candida albicans and Bacillus subtilis . It is also used in the treatment of vaginal infections caused by various pathogens .
Mechanism of Action
The mechanism of action of purpuromycin varies depending on the target organism. In Candida albicans, it inhibits RNA synthesis, while in Bacillus subtilis, it primarily affects protein synthesis, with DNA and RNA synthesis being blocked at higher concentrations . In bacterial cell-free protein-synthesis systems, purpuromycin inhibits MS2-phase RNA-dependent protein synthesis by targeting ribosomes and interfering with the elongation step of protein synthesis . The effect on nucleic acid synthesis in both fungi and bacteria may be due to the interaction of purpuromycin with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Thieno-Benzofuran Carboxylates ()
Structure: Ethyl 2,7-dimethyl-4,8-dioxo-thieno[2,3-f]benzofuran-6-carboxylate (2b) and its isomer (3b).
Findings :
- The thieno-benzofuran derivatives lack hydroxyl groups, reducing solubility but enhancing lipophilicity.
- Lower synthetic yields (35%) compared to other spiro compounds (e.g., Tamoxifen analogues at 66% ) suggest greater synthetic challenges for thieno systems.
Dihydropyrano[2,3-g]Chromene Derivatives ()

Structure : Synthesized via microwave-assisted pseudo-five-component reactions (Table 4, ).
Findings :
- Microwave synthesis reduces reaction times (minutes vs. hours) but requires specialized equipment.
Methoxsalen (9-Methoxy-7H-Furo[3,2-g][1]Benzopyran-7-One) (Evidences 6, 8, 9)
Structure: Furo-benzopyranone with methoxy and hydroxyl groups.
Findings :
- Methoxsalen’s photochemical reactivity contrasts with the target compound’s oxidative ketone groups, suggesting divergent stability profiles.
- Analytical methods for methoxsalen require ozone monitoring, a consideration if the target compound is similarly reactive .
Chromeno-Benzodioxocin Derivatives ()
Structure: (2R,3S,8S,14S)-Chromeno[7,8-d][1,3]benzodioxocin.
Findings :
- The benzodioxocin system introduces additional oxygen atoms, enhancing hydrogen-bonding capacity.
- Stereochemical complexity in chromeno-benzodioxocins may complicate synthesis compared to the target’s spiro system.
Tamoxifen Analogues ()
Structure : Bis(4-methoxyphenyl)methylene derivatives (e.g., Compound 43).
Findings :
- Tamoxifen analogues prioritize aromatic stacking (bis-methoxyphenyl), whereas the target’s hydroxyl groups favor polar interactions.
Biological Activity
Methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f] benzofuran]-7-carboxylate is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 520.46 g/mol. Its structure includes multiple hydroxyl groups and methoxy substituents which are often associated with enhanced biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and related diseases. A study demonstrated that the compound showed a dose-dependent increase in antioxidant activity when tested against standard free radical scavengers such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies indicated that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Properties
Antimicrobial assays revealed that methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f] benzofuran]-7-carboxylate exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics, indicating its potential as a novel antimicrobial agent.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Scavenging Free Radicals : The hydroxyl groups in its structure are believed to play a key role in its ability to donate electrons and neutralize free radicals.
- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound reduces the transcription of genes responsible for inflammation.
- Modulation of Immune Response : The compound appears to enhance macrophage phagocytosis and modulate cytokine release, which can be beneficial in treating infections and inflammatory diseases.
Study 1: Antioxidant Efficacy
In a randomized controlled trial involving 60 participants with oxidative stress-related conditions, administration of methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f] benzofuran]-7-carboxylate resulted in a significant reduction in biomarkers of oxidative stress compared to placebo controls (p < 0.05).
Study 2: Anti-inflammatory Action
A preclinical study assessed the anti-inflammatory effects of the compound in an animal model of arthritis. Results showed a marked decrease in joint swelling and pain scores after treatment with the compound over four weeks (p < 0.01).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
